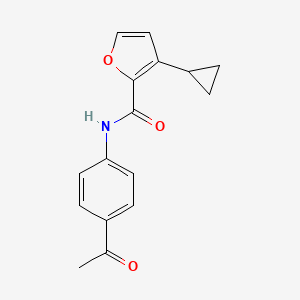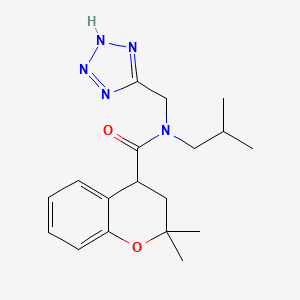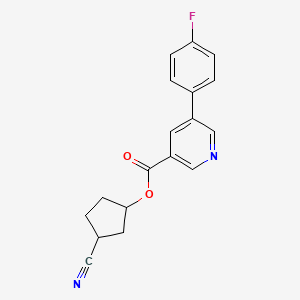
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide, also known as ACPC, is a chemical compound with potential applications in scientific research. ACPC is a member of the furan carboxamide family, which has been studied for their diverse biological activities.
作用機序
The mechanism of action of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide involves its interaction with the NMDA receptor complex. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide binds to a specific site on the NMDA receptor, enhancing its activity and increasing the influx of calcium ions into the neuron. This leads to the activation of various signaling pathways involved in synaptic plasticity, learning, and memory. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to modulate the activity of other ion channels and receptors, such as the alpha7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of glutamate and GABA levels in the brain, the regulation of oxidative stress and inflammation, and the activation of various signaling pathways involved in synaptic plasticity and neuroprotection. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to have effects on cardiovascular function, such as the reduction of blood pressure and heart rate.
実験室実験の利点と制限
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide also has some limitations, such as its limited solubility in water and its susceptibility to degradation under certain conditions.
将来の方向性
There are several future directions for the study of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and its potential applications in scientific research. One direction is the development of more efficient and scalable synthesis methods for N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and other furan carboxamide compounds. Another direction is the investigation of the effects of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide on other neurotransmitter systems and ion channels, such as the GABAergic system and the voltage-gated calcium channels. Additionally, the potential therapeutic applications of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, warrant further investigation.
合成法
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-furancarboxylic acid, followed by acetylation of the resulting amine with acetic anhydride. The final compound is obtained through purification and isolation steps. The synthesis of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been reported in several publications, and the yield and purity of the compound can be optimized through various modifications of the reaction conditions.
科学的研究の応用
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been studied for its potential applications in neuroscience research, particularly in the modulation of glutamatergic neurotransmission. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and death in various models of neurodegenerative diseases.
特性
IUPAC Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10(18)11-4-6-13(7-5-11)17-16(19)15-14(8-9-20-15)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJKBPZNMAVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)

![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)
